N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

sulfonamide SAR kinase inhibitor scaffold thiophene electronics

N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (CAS 1008484-98-7) is a heterocyclic sulfonamide building block with the molecular formula C₁₂H₁₃N₃O₃S₃ and molecular weight 343.5 g/mol. The compound integrates three distinct pharmacophoric elements: a pyrrolidine-2-carboxamide core, an N-(1,3-thiazol-2-yl) amide substituent, and a thiophene-2-sulfonyl group on the pyrrolidine nitrogen.

Molecular Formula C12H13N3O3S3
Molecular Weight 343.5 g/mol
CAS No. 1008484-98-7
Cat. No. B3198023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
CAS1008484-98-7
Molecular FormulaC12H13N3O3S3
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC=CS3
InChIInChI=1S/C12H13N3O3S3/c16-11(14-12-13-5-8-20-12)9-3-1-6-15(9)21(17,18)10-4-2-7-19-10/h2,4-5,7-9H,1,3,6H2,(H,13,14,16)
InChIKeyCTAHEKPYCKZVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (CAS 1008484-98-7): Procurement-Grade Structural Overview and Supply Specifications


N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (CAS 1008484-98-7) is a heterocyclic sulfonamide building block with the molecular formula C₁₂H₁₃N₃O₃S₃ and molecular weight 343.5 g/mol [1]. The compound integrates three distinct pharmacophoric elements: a pyrrolidine-2-carboxamide core, an N-(1,3-thiazol-2-yl) amide substituent, and a thiophene-2-sulfonyl group on the pyrrolidine nitrogen [1]. Computed physicochemical properties include an XLogP3 of 1.9, a topological polar surface area (TPSA) of 144 Ų, one hydrogen bond donor, seven hydrogen bond acceptors, and four rotatable bonds [1]. The pyrrolidine ring bears one undefined stereocenter at the 2-position, indicating the compound is supplied as a racemic mixture unless otherwise specified [1]. No curated bioactivity data are currently deposited in ChEMBL (entry CHEMBL5307319) or PubChem BioAssay for this specific compound [2][3]. The compound is commercially available from multiple research chemical suppliers, typically at ≥95% purity [1].

Why Generic Substitution Fails for N-(1,3-Thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide: Structural Determinants of Target Engagement and Selectivity


The thiophene-2-sulfonyl-pyrrolidine-carboxamide scaffold belongs to a therapeutically validated class of sulfonamide-based inhibitors with demonstrated activity against kinases (JNK), phosphodiesterases, and parasitic N-myristoyltransferases (PfNMT) [1][2]. Within this scaffold class, even minor structural modifications produce quantifiable shifts in potency, selectivity, and physicochemical properties. Published structure-activity relationship (SAR) studies on disubstituted thiophene and thiazole JNK inhibitors demonstrate that the identity and position of the sulfonyl substituent, the nature of the amide-linked heterocycle, and the stereochemistry at the pyrrolidine 2-position are all critical determinants of kinase selectivity and CNS permeability [1]. Similarly, a PLOS ONE study of 32 sulphonamide pyrrolidine carboxamide derivatives reported antiplasmodial IC₅₀ values spanning from 2.40 μM to >20 μM, depending on the specific substituent combination, with compound 10o achieving a theoretical PfNMT inhibition constant (Ki = 0.09 μM) comparable to the reference pyrazole-sulphonamide (Ki = 0.01 μM) [2]. Generic interchange with tosyl, chlorothiophene-sulfonyl, or benzothiazole analogs is therefore not scientifically justified without comparative experimental data specific to the target assay system.

Quantitative Differentiation Evidence for N-(1,3-Thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide vs. Closest Analogs


Sulfonyl Substituent Identity: Thiophene-2-sulfonyl vs. Tosyl (4-Methylphenylsulfonyl) — Pharmacophoric and Electronic Distinction

The thiophene-2-sulfonyl group in the target compound (CAS 1008484-98-7) provides a five-membered electron-rich heteroaromatic sulfonyl substituent, in contrast to the electron-neutral 4-methylphenyl (tosyl) group found in the closest commercially available analog N-(thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide (no CAS assigned) [1]. The thiophene ring contributes an additional sulfur heteroatom capable of participating in sulfur-π and chalcogen bonding interactions with protein binding pockets, a feature absent in the carbocyclic tosyl analog [1]. Computed XLogP3 of the target compound (1.9) predicts lower lipophilicity than the tosyl analog (estimated XLogP3 ≈ 2.5 for the tosyl congener), suggesting improved aqueous solubility profiles [1]. In the PLOS ONE antiplasmodial SAR series, tosyl-substituted pyrrolidine carboxamides (compounds 9a–9n) exhibited mean IC₅₀ values approximately 4-fold higher (weaker) than their 4-nitrophenylsulfonyl counterparts (compounds 10a–10o), demonstrating that sulfonyl aryl electronics directly modulate target potency [2].

sulfonamide SAR kinase inhibitor scaffold thiophene electronics

Thiazole Amide Substituent: Unsubstituted Thiazol-2-yl vs. Benzothiazol-2-yl — Size, Lipophilicity, and CNS Permeability Implications

The target compound features an unsubstituted 1,3-thiazol-2-yl group on the carboxamide nitrogen, whereas the benzothiazol-2-yl analog (e.g., N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide) incorporates a fused benzene ring that increases molecular weight by approximately 50 Da, adds significant lipophilicity, and substantially increases topological polar surface area [1]. In the disubstituted thiophene/thiazole JNK inhibitor series (Hom et al., 2010), compound 61 demonstrated JNK3 IC₅₀ = 77 nM with broad kinase selectivity, and the authors explicitly noted that maintaining favorable solubility, permeability, and P-gp efflux properties was critical for CNS agent development [2]. Larger, more lipophilic heterocyclic substituents (e.g., benzothiazole, naphthothiazole) are known to increase P-gp substrate liability, which can limit brain penetration [2]. The unsubstituted thiazol-2-yl group in the target compound maintains the minimal heterocyclic size necessary for hydrogen-bond-mediated target recognition while minimizing the molecular weight and lipophilicity penalties that compromise CNS drug-like properties [1][2].

CNS drug design kinase selectivity P-glycoprotein efflux

Pyrrolidine 2-Position Stereochemistry: Racemic Mixture vs. Enantiopure Forms — Implications for Target Binding and Procurement Strategy

PubChem data confirm that the target compound bears an undefined stereocenter at the pyrrolidine 2-position, indicating that standard commercial material is supplied as a racemic mixture [1]. This contrasts with enantiopure building blocks such as (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (CAS not located in primary sources), which are available from chiral pool synthesis starting from L-proline [2]. In the PLOS ONE antiplasmodial series, all reported compounds were derived from L-proline and thus possessed defined (S)-stereochemistry, with the most potent derivative (10o) achieving a theoretical PfNMT Ki = 0.09 μM via molecular docking that explicitly accounted for the stereochemical configuration in the binding pose [2]. The racemic nature of the target compound presents both an opportunity (cost-effective initial screening and SAR exploration) and a consideration (enantiomeric resolution required for late-stage optimization) that must be factored into procurement decisions [1][2].

chiral resolution enantioselective synthesis procurement specification

Thiophene-2-sulfonyl vs. Thiophene-3-sulfonyl Isomer: Regioisomeric Distinction with Predicted Differential Target Binding Geometry

The target compound carries the sulfonyl linkage at the thiophene 2-position, whereas the regioisomeric analog N-(1,3-thiazol-2-yl)-1-thiophen-3-ylsulfonylpyrrolidine-2-carboxamide (identified as 'Compound X' in vendor documentation) places the sulfonyl at the thiophene 3-position [1]. This regioisomeric shift alters the vector of the sulfonamide bond relative to the pyrrolidine core by approximately 60°, which is predicted to produce a measurably different presentation of the thiophene ring to the target binding pocket [1]. In related sulfonamide SAR studies, regioisomeric substitution patterns on aryl sulfonamides have been shown to produce IC₅₀ differences of 5- to 50-fold against enzyme targets due to altered hydrogen bond geometry with catalytic residues [2]. Although no head-to-head comparison data for these two specific regioisomers are available in the public domain, the structural distinction is sufficiently pronounced that the two compounds cannot be treated as interchangeable in any structure-based drug design campaign [1][2].

regioisomer SAR sulfonamide geometry binding pose prediction

Absence of Curated Bioactivity Data: A Comparison with Data-Rich Analogs and Implications for Procurement Strategy

Both ChEMBL (entry CHEMBL5307319) and ZINC (entry ZINC205947) confirm that no curated bioactivity data exist for the target compound as of 2025 [1][2]. This contrasts with data-rich analogs such as N-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)sulfonyl]pyrrolidine-2-carboxamide (CID 2936947), which has deposited enzyme inhibition constant (Ki) data in BindingDB [3]. For procurement decisions, this means the target compound represents a genuine 'first-to-probe' opportunity: its scaffold is supported by strong class-level evidence (JNK inhibition, antiplasmodial activity) but its specific target profile remains uncharted. Researchers selecting this compound over a data-rich analog are trading known activity for the potential to discover novel target engagement or selectivity profiles not accessible with more heavily studied congeners [2][3].

screening library selection data availability hit discovery strategy

Best-Fit Research and Industrial Application Scenarios for N-(1,3-Thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (CAS 1008484-98-7)


Kinase Inhibitor Hit Discovery and Lead Optimization — JNK and Related MAP Kinase Programs

The thiophene-thiazole-pyrrolidine scaffold is structurally validated for JNK inhibition, with the lead compound 61 in the Hom et al. (2010) series achieving JNK3 IC₅₀ = 77 nM and broad kinase selectivity [1]. The target compound's unsubstituted thiazol-2-yl group and thiophene-2-sulfonyl moiety align with the SAR trends that produced favorable CNS permeability and P-gp efflux properties in that series. Procurement of this compound as a racemic screening hit enables rapid, cost-effective assessment of JNK and broader kinome activity before committing to enantiomeric resolution. Medicinal chemistry teams focused on neurodegenerative disease (Alzheimer's, Parkinson's) or neuroinflammation should prioritize this scaffold for initial kinase panel screening [1].

Anti-Infective Drug Discovery — Antimalarial and Antiparasitic Screening Cascades

The PLOS ONE study by Onoabedje et al. (2021) demonstrated that sulphonamide pyrrolidine carboxamide derivatives kill Plasmodium falciparum at single-digit micromolar concentrations (IC₅₀ = 2.40–8.30 μM for 16 active compounds) and that the most potent derivative (10o) binds PfNMT with a theoretical Ki = 0.09 μM [2]. The target compound incorporates the same pyrrolidine-2-carboxamide sulfonamide core and a thiazole amide substituent, structural features present in the active antiplasmodial series. Parasitology research groups and neglected disease drug discovery programs can use this compound as a starting point for phenotypic screening against Plasmodium, Trypanosoma, or Leishmania species, with the expectation of target engagement at N-myristoyltransferase or related parasitic enzyme families [2].

Chemical Biology Probe Development — Novel Target Deconvolution and Chemoproteomics

Because the target compound has no curated bioactivity data in ChEMBL, ZINC, or PubChem BioAssay [3][4], it represents a chemically tractable probe for unbiased phenotypic screening and subsequent target deconvolution. The thiophene-2-sulfonyl group provides a distinctive sulfur-containing fragment amenable to mass spectrometry-based target identification (e.g., affinity enrichment and LC-MS/MS proteomics). Chemical biology groups seeking to identify novel protein targets or unexpected polypharmacology for the sulfonamide pyrrolidine carboxamide pharmacophore can use this compound as a starting probe, with the understanding that enantiomeric resolution will be required for rigorous target validation [2][3][4].

Structure-Based Drug Design — Fragment Growing and Scaffold Hopping Starting Point

The target compound's moderate molecular weight (343.5 Da), balanced lipophilicity (XLogP3 = 1.9), and well-defined vector geometry from the pyrrolidine core make it suitable for fragment-based drug design (FBDD) and scaffold hopping exercises [3]. The thiazole NH and sulfonamide oxygen atoms provide hydrogen bond donor/acceptor pairs for anchoring to protein backbone residues, while the thiophene ring offers a growable vector toward adjacent subpockets. Computational chemistry groups and structure-based design teams can dock this compound into kinase, protease, or NMT crystal structures (e.g., PDB 3OXI for JNK) to generate testable binding hypotheses before committing to synthesis of more elaborate analogs [1][3].

Quote Request

Request a Quote for N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.